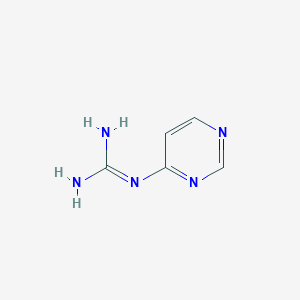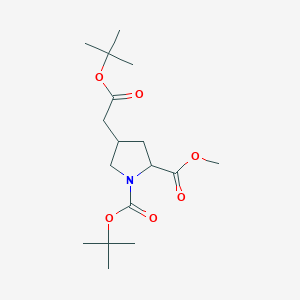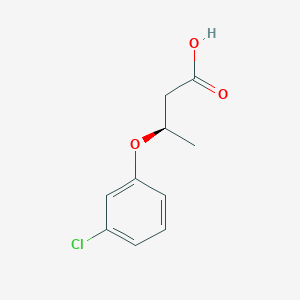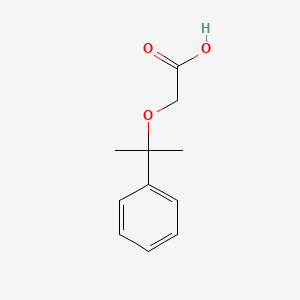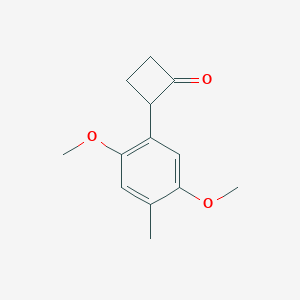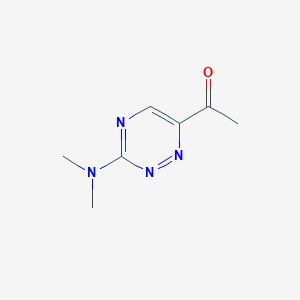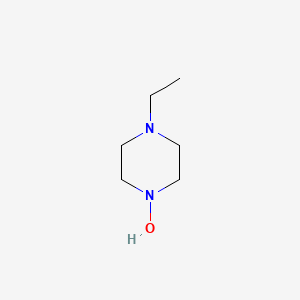
4-Ethylpiperazin-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylpiperazin-1-ol: is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethyl group attached to the nitrogen atom of the piperazine ring and a hydroxyl group attached to the same ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpiperazin-1-ol typically involves the reaction of 1-ethylpiperazine with various reagents. One common method is the reaction of 1-ethylpiperazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired product. For example, the reaction of 1-ethylpiperazine with formaldehyde in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethylpiperazin-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The ethyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-ethylpiperazin-1-one, while reduction can produce 4-ethylpiperazine .
Applications De Recherche Scientifique
Chemistry: 4-Ethylpiperazin-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It can serve as a model compound to investigate the interactions of piperazine-based drugs with biological targets .
Medicine: Piperazine derivatives are known for their pharmacological activities, and this compound can be used as a scaffold for designing new drugs .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of 4-Ethylpiperazin-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, piperazine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .
Molecular Targets and Pathways:
Neurotransmitter Receptors: this compound can interact with serotonin and dopamine receptors, affecting mood and behavior.
Comparaison Avec Des Composés Similaires
1-Ethylpiperazine: Similar in structure but lacks the hydroxyl group.
4-Methylpiperazin-1-ol: Similar but has a methyl group instead of an ethyl group.
4-(4-Ethylpiperazin-1-yl)aniline: Contains an aniline group instead of a hydroxyl group
Uniqueness: 4-Ethylpiperazin-1-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the piperazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
75210-67-2 |
|---|---|
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
1-ethyl-4-hydroxypiperazine |
InChI |
InChI=1S/C6H14N2O/c1-2-7-3-5-8(9)6-4-7/h9H,2-6H2,1H3 |
Clé InChI |
BMPSJXSTWNSUSD-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


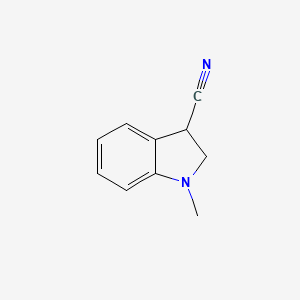
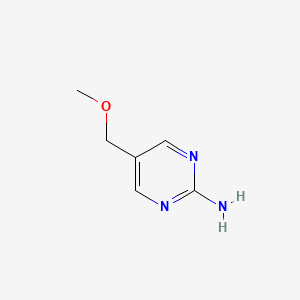

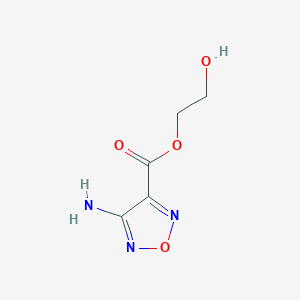

![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)

